molecular formula C11H8N2O B8455756 2-(3-Cyano-1-pyrrolyl)phenol

2-(3-Cyano-1-pyrrolyl)phenol

Cat. No.: B8455756
M. Wt: 184.19 g/mol
InChI Key: OFINYGDLXWTBPX-UHFFFAOYSA-N
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Description

2-(3-Cyano-1-pyrrolyl)phenol is a heteroaromatic compound comprising a phenol (hydroxyphenyl) moiety linked to a pyrrole ring substituted with a cyano (-CN) group at the 3-position. Its molecular formula is C₁₁H₈N₂O, with a theoretical molecular weight of 200.20 g/mol. The cyano group confers electron-withdrawing properties, while the phenol moiety enhances solubility in polar solvents and enables hydrogen bonding.

Properties

Molecular Formula

C11H8N2O

Molecular Weight

184.19 g/mol

IUPAC Name

1-(2-hydroxyphenyl)pyrrole-3-carbonitrile

InChI

InChI=1S/C11H8N2O/c12-7-9-5-6-13(8-9)10-3-1-2-4-11(10)14/h1-6,8,14H

InChI Key

OFINYGDLXWTBPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC(=C2)C#N)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include pyrrole derivatives with cyano substituents and aryl/phenol linkages. A notable example is Ethyl 5-(3-aminophenyl)-1-(3-cyano-4-methyl-5-phenylpyrrol-2-yl)-2-methylpyrrole-3-carboxylate (7c) (), which shares the 3-cyano-pyrrole motif but differs significantly in complexity and substituents.

Property 2-(3-Cyano-1-pyrrolyl)phenol Compound 7c
Molecular Formula C₁₁H₈N₂O C₂₁H₂₂N₄O₂
Molecular Weight (g/mol) 200.20 (theoretical) 362.43
Key Functional Groups Phenol, cyano Cyano, ester, amino, methyl, phenyl
Elemental Analysis (Calc.) C: 66.00%, H: 4.03%, N: 14.00% C: 69.59%, H: 6.12%, N: 15.46%

Key Differences :

  • Complexity: Compound 7c features a dipyrrole system with multiple substituents (methyl, phenyl, amino), whereas the target compound is monocyclic.
  • Solubility: The phenol group in this compound likely enhances polar solvent compatibility compared to 7c’s ester-dominated hydrophobicity.
  • Reactivity: The amino and ester groups in 7c enable nucleophilic and hydrolytic reactions, absent in the simpler target compound.
Spectroscopic and Analytical Data
  • NMR Spectroscopy: Compound 7c exhibits distinct ¹³C NMR signals for the cyano carbon (δ 148.70 ppm) and aromatic carbons (δ 124–164 ppm) . The target compound’s phenol group would likely deshield adjacent carbons, shifting signals upfield compared to 7c.
  • Mass Spectrometry :
    • 7c shows a molecular ion peak at m/z 362 , consistent with its higher molecular weight. The target compound’s simpler structure would yield a lower molecular ion (e.g., m/z ~200).

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